molecular formula C20H29ClN2OS B2800065 3-(3-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034308-74-0

3-(3-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2800065
CAS RN: 2034308-74-0
M. Wt: 380.98
InChI Key: YNVTWPJCCVMHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H29ClN2OS and its molecular weight is 380.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • A study by Rehman et al. (2018) involved the synthesis of new N-substituted derivatives related to the chemical structure of interest, aiming to evaluate new drug candidates for Alzheimer’s disease. The synthesized compounds were assessed for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer's disease, and their haemolytic activity was also evaluated to determine their safety profile as drug candidates (Rehman et al., 2018).

Chemical Structure and Properties

  • The crystal structure of a related compound, Rupatadine, was analyzed by Kaur et al. (2013), revealing insights into the molecular configuration and potential interactions of similar compounds. This study highlighted the importance of molecular structure in understanding the chemical behavior and potential biological interactions of such compounds (Kaur et al., 2013).

Antimicrobial and Antifungal Activity

  • Research by Vinaya et al. (2009) on derivatives of similar structure showed significant antimicrobial activities against various pathogens, indicating the potential of these compounds in developing new antimicrobial agents. The study provides a foundation for further exploration of these compounds in antimicrobial therapy (Vinaya et al., 2009).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2OS/c21-18-3-1-2-16(14-18)4-5-20(24)22-15-17-6-10-23(11-7-17)19-8-12-25-13-9-19/h1-3,14,17,19H,4-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTWPJCCVMHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

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